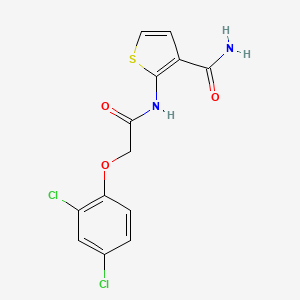

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

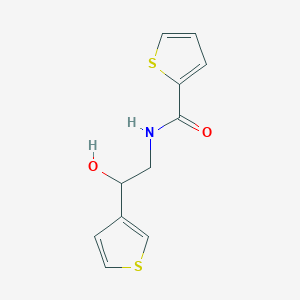

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is a chemical compound used in scientific research. It offers numerous applications due to its unique properties, making it valuable for studying biological processes and developing new drugs. It is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid, which is known to be a promising anti-inflammatory agent capable of selectively inhibiting the COX-2 enzyme .

Synthesis Analysis

The synthesis of this compound is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular formula of 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is C8H7Cl2NO2. It has an average mass of 220.053 Da and a monoisotopic mass of 218.985382 Da .Scientific Research Applications

Anti-inflammatory Agents

"2-(2,4-Dichlorophenoxy)acetic acid and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . This compound and its derivatives have shown potential in the development of new anti-inflammatory drugs .

Synthesis of New Derivatives

This compound is used in the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . The method for the synthesis of these compounds is based on the addition of aromatic amines .

Molecular Docking Studies

Molecular docking studies with COX-2 have been carried out to establish the prospects of the synthesized compounds as potential anti-inflammatory agents . The structures of the synthesized compounds effectively interact with the active site of COX-2 .

Environmental Remediation

The compound has been used in studies related to environmental remediation . Specifically, it has been used as a model pollutant in photocatalytic studies .

Degradation of Endocrine Disruptors

The compound has been used in studies focusing on the degradation of endocrine disruptors . In one study, a CeO2–Bi2O3 mixed metal oxide photocatalyst was used to degrade 2,4-Dichlorophenoxy acetic acid under visible light irradiation .

Photocatalytic Studies

The compound has been used in photocatalytic studies . In one study, the synthesized material was found to be highly active in the visible region, exhibiting 91% degradation in 780 min for the tested 2,4-D herbicide .

Mechanism of Action

Target of Action

The primary target of 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound acts as an inhibitor of AChE . By binding to AChE, it prevents the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter action at the synapses. This results in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in continuous stimulation of the cholinergic neurons. This can affect various biochemical pathways, particularly those involved in cognitive functions, as disruption of cholinergic transmission is associated with cognitive deficits .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, making this compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease . .

properties

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-10(9(15)5-7)20-6-11(18)17-13-8(12(16)19)3-4-21-13/h1-5H,6H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDRDLFULIAMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)

![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)

![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)